molecular formula C18H22N4O B2966607 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171642-04-8

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Número de catálogo: B2966607
Número CAS: 1171642-04-8
Peso molecular: 310.401
Clave InChI: FMGVZVGXTWHSTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7(6H)-one core. Key structural attributes include:

  • 1-tert-butyl group: Enhances steric bulk and metabolic stability.
  • 4-methyl substituent: Modifies electronic properties of the core.

This compound is hypothesized to exhibit biological activity in kinase inhibition or receptor modulation, given structural similarities to pharmacologically active pyrazolo-pyridazinones .

Propiedades

IUPAC Name

1-tert-butyl-4-methyl-6-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-8-6-7-9-14(12)11-21-17(23)16-15(13(2)20-21)10-19-22(16)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGVZVGXTWHSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4OC_{17}H_{22}N_{4}O. Its structure includes a tert-butyl group, a methyl group, and a 2-methylbenzyl substituent attached to the pyrazolo[3,4-d]pyridazine core. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit significant anticancer activity. Studies have shown that derivatives of the pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer
  • Renal cancer
  • Prostate cancer

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and interference with critical signaling pathways like NF-κB .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The mechanism of action may involve modulation of specific enzymes or receptors associated with inflammatory responses .

While the precise mechanism of action for 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is not fully elucidated, it is believed to interact with various biological targets such as:

  • Enzymes : Potential inhibition of enzymes involved in tumor growth or inflammatory processes.
  • Receptors : Binding to specific receptors that modulate cellular responses.

Synthesis and Evaluation

Recent studies synthesized a series of pyrazole derivatives and evaluated their biological activities. For instance, a study reported that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds showed effective inhibition of cell viability and induced apoptosis .

Comparative Data on Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
1MDA-MB-2317.01Apoptosis induction
2HepG28.55NF-κB pathway inhibition
3NCI-H46014.31Cell cycle arrest

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences in core structures, substituents, and properties between the target compound and analogs from literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound : 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7(6H)-one 1-tert-butyl, 4-methyl, 6-(2-methylbenzyl) C₁₉H₂₄N₄O 324.43* High lipophilicity, kinase inhibition potential
Compound : 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7(6H)-one 1-tert-butyl, 4-methyl, 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) C₂₃H₃₁N₇O₂ 445.54 Enhanced receptor binding (e.g., serotonin/dopamine receptors) due to phenylpiperazine
Compound : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) C₁₆H₁₆FN₅O₂ 345.34 Improved aqueous solubility via hydroxyl group; potential for hydrogen bonding
Compound : 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-tert-butyl, 6-hydrazinyl C₉H₁₄N₆O 238.25 Reactive hydrazinyl group for derivatization (e.g., forming hydrazones)

*Calculated molecular weight based on structural formula.

Key Findings:

Core Structure Impact: Pyridazinone vs. Pyrimidinone: The target’s pyridazinone core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidinone (nitrogens at 1,3-positions). This affects binding affinity in enzymatic targets . Pyrazolo Fusion: All compounds share a pyrazolo-fused core, which is associated with kinase inhibitory activity in medicinal chemistry .

Substituent Effects :

  • Lipophilicity : The target’s 2-methylbenzyl group increases lipophilicity (logP ~3.5 estimated) compared to the hydroxylated analog in (logP ~2.1), favoring blood-brain barrier penetration .
  • Receptor Specificity : The phenylpiperazine group in ’s compound likely confers selectivity for G-protein-coupled receptors, unlike the target’s simpler benzyl group .
  • Synthetic Utility : ’s hydrazinyl group enables facile functionalization but may reduce stability under acidic conditions .

Biological Implications :

  • The target’s tert-butyl and methyl groups enhance metabolic stability, a common strategy in drug design.
  • ’s hydroxyl group improves solubility (aqueous solubility ~15 µg/mL) but may limit CNS activity due to polarity .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrazole amines with acylated intermediates. For example, describes analogous syntheses using TFA-catalyzed reactions in toluene under reflux, with characterization via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy. Key steps include optimizing molar ratios of precursors (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) and controlling reaction conditions to avoid side products .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

  • Methodological Answer : 1H NMR^{1}\text{H NMR} is critical for verifying substituent positions and stereochemistry. For instance, in , chemical shifts for aromatic protons (δ 7.42–7.08 ppm) and methyl groups (δ 2.40 ppm) confirm the substitution pattern of the 2-methylbenzyl and tert-butyl moieties. 13C NMR^{13}\text{C NMR} identifies carbonyl carbons (e.g., δ ~170 ppm for the pyridazinone ring) and quaternary carbons from the tert-butyl group .

Q. What are the primary biological targets or activities reported for pyrazolo[3,4-d]pyridazinone derivatives?

  • Methodological Answer : Pyridazinone analogs, such as those in , exhibit inhibitory activity against aldose reductase (IC50_{50} values comparable to Sorbinil). Activity is enhanced by electron-withdrawing substituents on the phenyl ring (e.g., 4-chloro). Screening involves enzyme inhibition assays using recombinant proteins and molecular docking to validate binding modes .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are used for small-molecule refinement. For example, highlights how high-resolution X-ray data can resolve torsional angles of the 2-methylbenzyl group and confirm the planarity of the pyridazinone core. Twinning or disorder in crystals can be addressed using SHELXPRO for macromolecular interfaces .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the tert-butyl group). suggests using pharmacokinetic profiling (e.g., microsomal stability assays) and structural modifications (e.g., replacing labile groups with bioisosteres like p-methoxyphenyl). Triangulation of data via LC-MS metabolite identification and dose-response studies can validate mechanisms .

Q. How are molecular docking and dynamics simulations utilized to optimize binding affinity for target enzymes?

  • Methodological Answer : As demonstrated in and , docking tools (e.g., AutoDock Vina) predict interactions between the pyridazinone core and catalytic residues (e.g., Tyr48 in aldose reductase). Free-energy perturbation (FEP) simulations can quantify the impact of substituents (e.g., methyl vs. chloro groups) on binding energy, guiding lead optimization .

Q. What experimental designs mitigate synthetic challenges like low yields in multi-step reactions?

  • Methodological Answer : recommends stepwise optimization: (1) Screening catalysts (e.g., TFA vs. p-TsOH) for condensation steps; (2) Solvent selection (toluene vs. DMF) to improve solubility; (3) Purification via column chromatography with gradient elution (hexane/EtOAc) to isolate intermediates. Reaction monitoring by TLC ensures intermediate stability .

Q. How can SAR studies differentiate the contributions of substituents (tert-butyl vs. methyl groups) to bioactivity?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with incremental modifications (e.g., replacing tert-butyl with cyclopropyl) and testing them in parallel. used this approach to show that p-methoxyphenyl at the P1 position enhances FXa inhibition. Data analysis via ANOVA identifies statistically significant contributions of each substituent .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.